molecular formula C12H19KO5 B3308910 potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate CAS No. 94072-62-5

potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate

Cat. No.: B3308910
CAS No.: 94072-62-5
M. Wt: 282.37 g/mol
InChI Key: SZZZMGBEZUJREC-USRGLUTNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate is an organopotassium compound characterized by a conjugated enolate backbone substituted with bulky tert-butoxy (2-methylpropan-2-yl) groups. Its structure features a planar, unsaturated dioxobut-2-en-2-olate core stabilized by resonance, with potassium as the counterion. The tert-butoxy groups confer steric hindrance and lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5.K/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h7,13H,1-6H3;/q;+1/p-1/b8-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZMGBEZUJREC-USRGLUTNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C(\C(=O)OC(C)(C)C)/[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19KO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate typically involves the reaction of potassium tert-butoxide with a suitable precursor. One common method is the reaction of potassium tert-butoxide with 1,4-dioxobut-2-ene-2,3-dione in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxobutene oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound’s reactivity makes it useful in biochemical studies and enzyme inhibition assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate involves its interaction with molecular targets through its reactive functional groups. The tert-butyl groups and dioxobutene moiety can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfosuccinate Derivatives

Docusate Potassium (Potassium 1,4-Bis[(2-Ethylhexyl)Oxy]-1,4-Dioxobutane-2-Sulfonate)

  • Structure: A sulfosuccinate salt with 2-ethylhexyl substituents and a sulfonate group (vs. the enolate in the target compound).
  • Properties :
    • Higher aqueous solubility due to the sulfonate group’s hydrophilicity.
    • Widely used as a surfactant and stool softener due to its amphiphilic nature .
  • Key Difference: The sulfonate group in docusate enhances polarity, whereas the enolate in the target compound may exhibit greater reactivity in conjugate addition or redox reactions.

Sodium 1,4-Bis[(2-Ethylhexyl)Oxy]-1,4-Dioxobutane-2-Sulfonic Acid

  • Structure : Sodium salt analog of docusate with a sulfonic acid group.
  • Properties :
    • Similar surfactant properties but lower thermal stability compared to potassium salts due to cation size effects .
Tert-Butoxy-Substituted Aromatics

1,4-Bis(Tert-Butoxy)Tetrafluorobenzene

  • Structure : Aromatic benzene ring with tert-butoxy groups and fluorine substituents.
  • Properties :
    • High thermal stability and electron-withdrawing fluorine atoms enhance resistance to electrophilic substitution.
    • Used in specialty polymers and fluorinated materials .
  • Key Difference: The aromatic core provides rigidity and electronic effects absent in the non-aromatic enolate system of the target compound.
Phosphonothioate Salts

O-2,2-Dimethylpropyl Methylphosphonothioic Acid, Dicyclohexylammonium Salt

  • Structure: Phosphonothioate ester with a tert-butyl-like substituent and ammonium counterion.
  • Properties :
    • High lipid solubility due to bulky alkyl groups; used in agrochemicals and nerve agent analogs.
    • The phosphorus center enables hydrolysis reactivity under acidic/basic conditions .
  • Key Difference: The phosphorus-sulfur bond introduces distinct reactivity (e.g., nucleophilic substitution) compared to the enolate’s conjugated system.

Comparative Data Table

Compound Core Structure Substituents Cation Key Applications
Target Potassium Enolate Dioxobut-2-en-2-olate tert-Butoxy K⁺ Potential catalyst or ligand in organometallics
Docusate Potassium Sulfosuccinate 2-Ethylhexyl K⁺ Surfactant, pharmaceuticals
1,4-Bis(Tert-Butoxy)Tetrafluorobenzene Benzene tert-Butoxy, Fluorine None Fluorinated polymers
O-2,2-Dimethylpropyl Phosphonothioate Salt Phosphonothioate tert-Butyl-like, Cyclohexylammonium NH⁺(C6H11)₂ Agrochemicals, chemical warfare agents

Research Findings and Mechanistic Insights

  • Steric Effects: The tert-butoxy groups in the target compound likely reduce solubility in polar solvents (e.g., water) but enhance stability in nonpolar environments, similar to 1,4-bis(tert-butoxy)tetrafluorobenzene .
  • Cation Influence : Potassium’s larger ionic radius compared to sodium may improve lattice stability in crystalline phases, as inferred from docusate derivatives .
  • Reactivity: The enolate’s conjugated system could participate in Michael additions or electron-transfer reactions, contrasting with sulfosuccinates’ surfactant behavior .

Biological Activity

Potassium; (E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₂H₂₆O₂K
  • Molecular Weight : 202.334 g/mol
  • CAS Number : 82604-59-9

Mechanisms of Biological Activity

Research indicates that potassium; (E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.
  • Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, cytotoxicity tests on gastric cancer cells have indicated selective activity, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : There is emerging evidence that this compound may also exert antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers
CytotoxicSelective cytotoxicity against gastric cancer cells
AntimicrobialInhibition of bacterial growth in vitro

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of potassium; (E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate on various cancer cell lines including Hs 746T (gastric) and HT-29 (colon). The results indicated that the compound selectively inhibited the growth of these cancer cells while having minimal effects on normal human colon cells (CCD 841 CoN). This selectivity suggests a potential therapeutic window for its use in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.